Methyl 5-O-trityl-D-xylofuranoside
Description
Methyl 5-O-trityl-D-xylofuranoside (CAS: 104371-03-1) is a protected xylofuranoside derivative characterized by a trityl (triphenylmethyl) group at the 5-position and a methyl group at the anomeric oxygen. Its molecular formula is C27H28O5, with a molecular weight of 432.50822 g/mol . The trityl group serves as a sterically bulky protecting group, enhancing stability during synthetic processes while allowing selective deprotection under mild acidic conditions. This compound is pivotal in carbohydrate chemistry for synthesizing complex glycans, nucleosides, and other bioactive molecules due to its ability to preserve the furanose ring conformation and regioselectivity during reactions .
Properties
IUPAC Name |
2-methoxy-5-(trityloxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-28-24-23(27)22(26)21(30-24)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24,26-27H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZBMSNSNORRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of D-Xylofuranose
The synthesis begins with the methylation of D-xylofuranose to form methyl D-xylofuranoside. This step involves refluxing D-xylofuranose in anhydrous methanol with catalytic hydrochloric acid under inert conditions. The reaction proceeds via acid-catalyzed glycosidation, where the anomeric hydroxyl group attacks the methylating agent to form a stable glycoside.
Reaction Conditions:
- Solvent: Anhydrous methanol
- Catalyst: HCl (gas or concentrated solution)
- Temperature: Reflux (65–70°C)
- Time: 4–6 hours
The methylated product is isolated by solvent evaporation and recrystallization, yielding a mixture of α- and β-anomers.
Tritylation at the C5 Position
The methyl D-xylofuranoside undergoes tritylation to protect the C5 hydroxyl group. Triphenylmethyl chloride (trityl chloride) in anhydrous pyridine is employed for this step, with the reaction conducted at 0°C initially and then warmed to room temperature.
Mechanism:
- Pyridine acts as a base, deprotonating the C5 hydroxyl.
- The nucleophilic oxygen attacks the electrophilic trityl chloride, forming the trityl ether.
- The reaction mixture is stirred for 48 hours to ensure complete substitution.
Key Parameters:
Table 1: Summary of Synthesis Steps
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | D-Xylofuranose, MeOH, HCl | Methylation at C1 | 70–80% | |
| 2 | Trityl chloride, pyridine | Tritylation at C5 | 85% |
Purification and Anomer Separation
Column Chromatography
The crude product is purified via silica gel chromatography using a hexane-ethanol (9:1 v/v) eluent system. The β-anomer exhibits an Rf of 0.20 in this system, while the α-anomer remains less polar.
Solvent-Based Separation
The β-anomer is selectively isolated by dissolving the mixture in hot cyclohexane, where it precipitates upon cooling. The α-anomer is recovered from the mother liquor by evaporation.
Structural Characterization
Spectroscopic Data
Physical Properties
- Appearance: White foam (β-anomer), slightly yellowish oil (α-anomer).
- Solubility: Soluble in chloroform, pyridine; insoluble in water.
Reaction Mechanism and Kinetic Considerations
The tritylation proceeds via an SN2 mechanism , where pyridine facilitates deprotonation and stabilizes the transition state. Side reactions, such as trityl group migration, are minimized by maintaining low temperatures (0°C) during reagent addition. Kinetic studies suggest that higher pyridine concentrations accelerate the reaction but may reduce selectivity for the C5 position.
Industrial Applications
D-Ribose Synthesis
Methyl 5-O-trityl-D-xylofuranoside is mesylated at C2 and C3, followed by elimination to form a 2,3-unsaturated intermediate. Cis-hydroxylation with KMnO4 and hydrolysis yields D-ribose.
Glycosylation Reactions
The compound serves as a glycosyl donor in enzymatic and chemical glycosylations, leveraging the trityl group’s steric bulk to direct regioselectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-O-trityl-D-xylofuranoside can undergo oxidation reactions, particularly at the anomeric position, leading to the formation of lactones or carboxylic acids.
Reduction: Reduction reactions can target the trityl group, leading to its removal and the formation of the free hydroxyl group.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of D-xylofuranose.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-O-trityl-D-xylofuranoside is a derivative of D-xylofuranose, a sugar molecule with various applications in chemical synthesis and biological studies. The presence of the trityl protecting group at the 5-O position and a methyl group at the 1-O position provides specific functionalities for selective reactions. Due to the highly specific nature of this compound, applications are primarily found in stereocontrolled synthesis, acting as an intermediate, and in creating specific glycosidic linkages.
Scientific Research Applications
Synthesis of D-Ribose: this compound is used in a novel method for preparing D-ribose. The process involves using a 1,5-di-O-alkyl derivative of D-xylofuranose .
The preparation involves several steps :
- D-xylose is methylated with anhydrous methanol and HCl to yield methyl D-xylofuranoside .
- The hydroxyl group at the 5-position of the xylofuranoside is alkylated, with the trityl group (triphenylmethyl group) being the preferred alkyl group. This alkylation occurs in a solvent like anhydrous pyridine .
- The hydroxyl groups in positions 2 and 3 are substituted by groups such as mesyl (CH3SO2) or methyldithiocarbonyl (CH3SC(=S)) . Mesyl substitution occurs via reaction with mesyl chloride in anhydrous pyridine .
Stereocontrolled Synthesis of α-Xylofuranosides: this compound can be used in the stereoselective synthesis of α-xylofuranosides. These are achieved using thioglycoside donors with a conformationally constrained 2,3-O-xylylene protecting group . Effective glycosylation conditions involve using a specific amount of p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside with various acceptors in the presence of NIS (N-iodosuccinimide) and AgOTf (silver triflate) to yield high α-selectivity .
Protecting Group in Xylofuranosides: The trityl group is utilized to protect the 5' hydroxyl of the furanose sugar. For instance, in synthesizing a hexasaccharide fragment of mycobacterial lipoarabinomannan (LAM), a conformationally constrained 2,3- O-xylylene-protected xylofuranosyl donor is employed .
Intermediate in Glycosylation Reactions: this compound acts as an intermediate in glycosylation reactions, which are essential for forming glycosidic bonds in complex carbohydrates .
Mechanism of Action
The mechanism of action of Methyl 5-O-trityl-D-xylofuranoside primarily involves its role as a protecting group in organic synthesis. The trityl group stabilizes the molecule by preventing unwanted reactions at the 5-position hydroxyl group. This allows for selective reactions at other positions on the molecule. The methyl group at the anomeric position further stabilizes the compound and prevents ring-opening reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 5-O-trityl-D-xylofuranoside becomes evident when compared to related furanosides and protected sugars. Below is a detailed analysis:
1,2,3-Tri-O-benzoyl-4-deoxy-4-fluoro-D-xylopyranoside (Compound 3)
- Structural Differences: Unlike this compound, this compound features a pyranose ring (xylopyranoside), a fluorine atom at C4, and benzoyl groups at C1–C3. The absence of a trityl group reduces steric hindrance but increases susceptibility to hydrolysis.
- Synthesis: Synthesized via fluorination with diethylaminosulfur trifluoride (DAST) at −40°C, contrasting with the milder conditions typically used for trityl-protected compounds .
- Applications: The fluorine substitution enhances metabolic stability, making it useful in glycosidase inhibition studies, whereas this compound is preferred for controlled glycosylation .
Benzyl 2,3-O-Isopropylidene-6-Trityl-α-D-Mannofuranoside (CAS 91364-11-3)
- Structural Differences: This mannofuranoside derivative contains a benzyl group (instead of methyl) at the anomeric position and an isopropylidene acetal at C2–C3. The trityl group at C6 introduces steric bulk comparable to this compound but on a different sugar backbone (mannose vs. xylose).
- Reactivity: The isopropylidene group enhances rigidity, favoring specific glycosidic bond formation, whereas the xylofuranoside’s open 5-OH (after trityl removal) offers flexibility for further functionalization .
Methyl α-L-Rhamnofuranoside
- Stereochemical and Analytical Differences: This rhamnose derivative shares a methyl group at the anomeric position but differs in stereochemistry (L-configuration) and hydroxyl group positioning. Solid-state NMR studies reveal distinct <sup>13</sup>C chemical shifts (e.g., C1 at 102.5 ppm in rhamnofuranoside vs. 105–110 ppm in trityl-protected xylofuranosides), aiding structural differentiation .
- Applications: Used in studies of bacterial polysaccharides, whereas this compound is more common in antiviral nucleoside synthesis .
Resin-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
- Functional Group Comparison: These diterpene methyl esters lack sugar backbones but share ester functionalities. For example, sandaracopimaric acid methyl ester (C21H32O2) has a lower molecular weight (316.48 g/mol) and higher hydrophobicity compared to this compound .
- Applications: Primarily used in resin chemistry and antimicrobial coatings, contrasting with the carbohydrate-focused applications of trityl-protected xylofuranosides .
Comparative Data Table
Key Research Findings
- Synthetic Advantages: The trityl group in this compound offers superior stability over benzoyl or acetyl protections, enabling multi-step syntheses without premature deprotection .
- Spectroscopic Differentiation: <sup>1</sup>H NMR of this compound shows distinct aromatic signals (δ 7.2–7.4 ppm) from trityl protons, absent in non-aromatic analogs like methyl rhamnofuranoside .
Q & A
Basic Research Questions
Q. How can researchers efficiently conduct a comprehensive literature review on Methyl 5-O-trityl-D-xylofuranoside?
- Methodological Answer : Use tailored search strategies in databases like SciFinder®, PubMed, and Web of Science. Include CAS Registry Numbers (if available) for precise indexing, Boolean operators (e.g., "AND," "NOT"), and exclude patents to filter non-academic sources. For example, in SciFinder®, search strings combining "trityl protecting groups" and "xylofuranoside derivatives" can retrieve synthesis and application studies. Critical appraisal of sources should prioritize peer-reviewed journals and structural characterization data .
Q. What is the standard synthetic route for this compound?
- Methodological Answer : The synthesis typically involves protecting the 5-hydroxyl group of D-xylofuranose with trityl chloride (triphenylmethyl chloride) under anhydrous conditions. A base like pyridine is used to scavenge HCl, and the reaction is monitored via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Yields depend on reaction time, temperature, and solvent choice (e.g., dichloromethane vs. DMF) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identifies the trityl group’s aromatic protons (δ 7.2–7.5 ppm, singlet) and methyl ether (δ 3.3–3.5 ppm).
- 13C NMR : Confirms the trityl quaternary carbon (δ ~85–90 ppm) and glycosidic methyl group (δ ~55 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+Na]+).
- X-ray Crystallography : Resolves steric effects of the trityl group in solid-state structures .
Advanced Research Questions
Q. How does the steric bulk of the trityl group influence the regioselectivity of subsequent glycosylation reactions?
- Methodological Answer : The trityl group’s steric hindrance directs reactivity to less hindered hydroxyl positions (e.g., 2- or 3-OH). Computational modeling (DFT) can predict transition states, while experimental validation involves competitive glycosylation assays. For example, compare yields when using bulky vs. small protecting groups and analyze via HPLC or NMR kinetics .
Q. What strategies are employed to overcome challenges in the selective deprotection of the trityl group without affecting other functional groups?
- Methodological Answer : Mild acidic conditions (e.g., 80% acetic acid at 50°C) selectively cleave the trityl group while preserving acid-labile groups like acetates. Monitor deprotection via TLC (disappearance of trityl spot) and confirm using 1H NMR (loss of aromatic signals). Alternative methods include catalytic hydrogenation, though this risks reducing unsaturated bonds .
Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?
- Methodological Answer : Design controlled stability studies:
- Experimental Setup : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C.
- Analysis : Use HPLC to quantify degradation products and 1H NMR to track structural changes.
- Data Interpretation : Compare results with literature, noting discrepancies in solvent systems or impurity profiles. Replicate conflicting studies to identify variables (e.g., trace metal ions) affecting stability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields of this compound?
- Methodological Answer :
- Replicate Procedures : Reproduce high-yield and low-yield protocols, controlling variables (e.g., solvent purity, moisture levels).
- Analytical Validation : Use quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) to compare yields.
- Root-Cause Analysis : Investigate side reactions (e.g., trityl migration) via LC-MS or 2D NMR. Publish findings with detailed experimental logs to clarify optimal conditions .
Methodological Best Practices Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
